3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound with a unique structure that combines benzamide and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors
Preparation of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(2-methoxyphenyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzoic acid derivatives
Uniqueness
3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is unique due to its combination of benzamide and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-10-15(11-18(13-17)30-2)25(28)26-16-8-9-23-20(12-16)21(27)14-24(32-23)19-6-4-5-7-22(19)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNRRQSPDQJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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